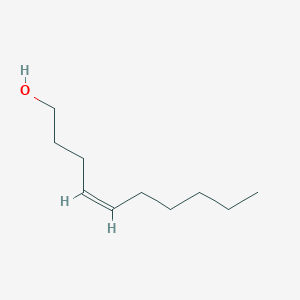
cis-4-Decen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-Decenol, also known as (4z)-4-decen-1-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, cis-4-decenol is considered to be a fatty alcohol lipid molecule. cis-4-Decenol is considered to be a practically insoluble (in water) and relatively neutral molecule. cis-4-Decenol has been primarily detected in urine. Within the cell, cis-4-decenol is primarily located in the membrane (predicted from logP) and cytoplasm. cis-4-Decenol has a fatty, fruity, and waxy taste.
Wissenschaftliche Forschungsanwendungen
Geschmacksstoff für Lebensmittel
cis-4-Decen-1-ol: wird in der Lebensmittelindustrie aufgrund seines angenehmen Aromas als Geschmacksstoff verwendet. Es wird häufig alkoholischen Getränken, Fruchteis, Hartbonbons, Marmelade, Gelee und alkoholfreien Getränken zugesetzt, um ihr Geschmacksprofil zu verbessern .
Aromaforschung
In der Aromaforschung spielt This compound eine bedeutende Rolle bei der Untersuchung flüchtiger Verbindungen, die zum Duft von Früchten und Blumen beitragen. Es wurde bei der Analyse des Aromas von gelben Passionsfrüchten verwendet und lieferte Einblicke in die komplexe Mischung natürlicher Düfte .
Biochemisches Reagenz
Als biochemisches Reagenz wird This compound in der biowissenschaftlichen Forschung eingesetzt. Es dient als biologisches Material oder organische Verbindung in verschiedenen experimentellen Aufbauten und hilft beim Verständnis biologischer Prozesse und Materialwechselwirkungen .
Analytische Chemie
This compound: wird in der analytischen Chemie zur Kalibrierung von Instrumenten wie Gaschromatographen verwendet. Seine bekannten Eigenschaften dienen als Referenzwert, um die Genauigkeit und Präzision analytischer Methoden zu gewährleisten .
Safety and Hazards
When handling cis-4-Decen-1-ol, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
cis-4-Decen-1-ol is primarily used as a biochemical reagent . It is often used as a biological material or organic compound in life science related research . It is also used in the flavor and fragrance industry, indicating that its primary targets may be olfactory receptors .
Mode of Action
Given its use in the flavor and fragrance industry, it likely interacts with olfactory receptors to produce a specific scent or flavor .
Biochemical Pathways
As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific context of the research .
Pharmacokinetics
Its physical properties such as its molecular weight (15627) and density (0853 g/mL at 25 °C) have been reported .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific context of the research .
Action Environment
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of cis-4-Decen-1-ol can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "1-Decene", "Sodium borohydride (NaBH4)", "Chlorotrimethylsilane (TMSCl)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (MeOH)", "Sodium borohydride (NaBH4)", "Acetic acid (AcOH)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "1. The first step involves the hydroboration of 1-Decene with NaBH4 to yield cis-4-Decen-1-ol.", "2. The resulting alcohol is then protected using TMSCl and diethyl ether to form the corresponding silyl ether.", "3. The silyl ether is then oxidized with HCl to yield the corresponding aldehyde.", "4. The aldehyde is then reduced using NaBH4 to yield the desired alcohol.", "5. The alcohol is then acetylated using AcOH and NaOH to yield the corresponding acetate.", "6. The acetate is then hydrolyzed using NaOH and H2O to yield the final product, cis-4-Decen-1-ol." ] } | |
CAS-Nummer |
57074-37-0 |
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
dec-4-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI-Schlüssel |
VUNFOJWKJSYIDH-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC/C=C\CCCO |
SMILES |
CCCCCC=CCCCO |
Kanonische SMILES |
CCCCCC=CCCCO |
Dichte |
0.844-0.850 |
| 57074-37-0 | |
Physikalische Beschreibung |
Colourless liquid; Waxy, fruity aroma |
Piktogramme |
Irritant |
Löslichkeit |
Soluble in diethyl ether, mineral oil, propylene glycol and most fixed oils; insoluble in glycerol and water Soluble (in ethanol) |
Synonyme |
(Z)-4-Decen-1-ol; (4Z)-4-Decen-1-ol; cis-4-Decenol; (Z)-Dec-4-en-1-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-4-Decen-1-ol in the context of the research on Alpinia katsumadai seed essential oil?
A1: The research found that this compound is a significant component of the essential oil derived from Alpinia katsumadai seeds, comprising 7.3% of its total composition []. While not the most abundant compound, it displayed notable insecticidal and repellent properties against several stored product insects. This is particularly noteworthy as this is the first study to report on the contact toxicity and repellent activity of this compound against Tribolium castaneum, Liposcelis bostrychophila, and Lasioderma serricorne []. This discovery highlights its potential as a natural insecticide, contributing to the growing body of research on bio-based pest control alternatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)
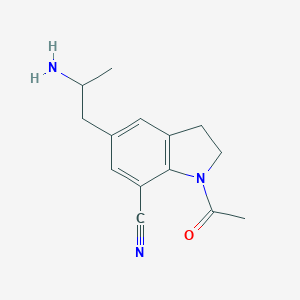

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)
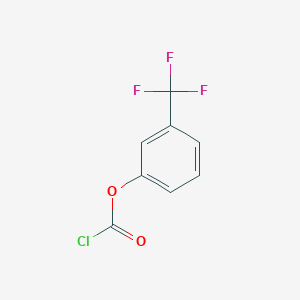



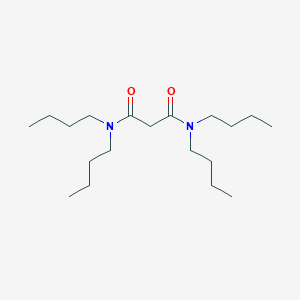
![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)
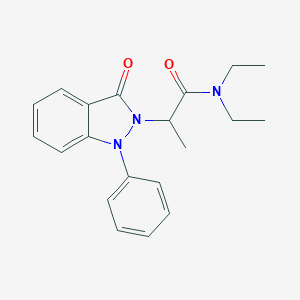
![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)
